Cas no 1805087-81-3 (4-(Difluoromethyl)-6-iodo-3-methoxy-2-nitropyridine)

4-(Difluoromethyl)-6-iodo-3-methoxy-2-nitropyridine is a fluorinated and iodinated pyridine derivative with significant utility in synthetic organic chemistry. Its key structural features—difluoromethyl, iodo, and nitro substituents—make it a versatile intermediate for nucleophilic substitution, cross-coupling reactions, and further functionalization. The electron-withdrawing nitro group enhances reactivity, while the iodine atom facilitates metal-catalyzed transformations such as Suzuki or Sonogashira couplings. The difluoromethyl group contributes to metabolic stability and lipophilicity, making it valuable in pharmaceutical and agrochemical research. This compound is particularly useful for constructing complex heterocyclic frameworks, offering chemists a precise tool for targeted molecular modifications. Proper handling under inert conditions is recommended due to its potential sensitivity.
4-(Difluoromethyl)-6-iodo-3-methoxy-2-nitropyridine structure
1805087-81-3 structure
Product name:4-(Difluoromethyl)-6-iodo-3-methoxy-2-nitropyridine
CAS No:1805087-81-3
MF:C7H5F2IN2O3
MW:330.027480840683
CID:4890792

4-(Difluoromethyl)-6-iodo-3-methoxy-2-nitropyridine Chemical and Physical Properties

Names and Identifiers

    • 4-(Difluoromethyl)-6-iodo-3-methoxy-2-nitropyridine
    • Inchi: 1S/C7H5F2IN2O3/c1-15-5-3(6(8)9)2-4(10)11-7(5)12(13)14/h2,6H,1H3
    • InChI Key: UVBPXMWCRMYVCO-UHFFFAOYSA-N
    • SMILES: IC1=CC(C(F)F)=C(C([N+](=O)[O-])=N1)OC

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 239
  • Topological Polar Surface Area: 67.9
  • XLogP3: 2.3

4-(Difluoromethyl)-6-iodo-3-methoxy-2-nitropyridine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A029025782-1g
4-(Difluoromethyl)-6-iodo-3-methoxy-2-nitropyridine
1805087-81-3 95%
1g
$2,981.85 2022-04-01
Alichem
A029025782-500mg
4-(Difluoromethyl)-6-iodo-3-methoxy-2-nitropyridine
1805087-81-3 95%
500mg
$1,819.80 2022-04-01
Alichem
A029025782-250mg
4-(Difluoromethyl)-6-iodo-3-methoxy-2-nitropyridine
1805087-81-3 95%
250mg
$1,068.20 2022-04-01

Additional information on 4-(Difluoromethyl)-6-iodo-3-methoxy-2-nitropyridine

Recent Advances in the Study of 4-(Difluoromethyl)-6-iodo-3-methoxy-2-nitropyridine (CAS: 1805087-81-3)

4-(Difluoromethyl)-6-iodo-3-methoxy-2-nitropyridine (CAS: 1805087-81-3) is a specialized chemical compound that has garnered significant attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique difluoromethyl and nitro-substituted pyridine core, has shown potential as a versatile intermediate in the synthesis of bioactive molecules. Recent studies have explored its applications in drug discovery, particularly in the development of kinase inhibitors and antimicrobial agents. The presence of the iodine substituent further enhances its utility in cross-coupling reactions, making it a valuable building block in organic synthesis.

One of the most notable advancements in the study of this compound is its role in the synthesis of novel kinase inhibitors. Kinases are critical targets in cancer therapy, and the ability to modulate their activity with high specificity is a key focus of current research. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 4-(Difluoromethyl)-6-iodo-3-methoxy-2-nitropyridine exhibit potent inhibitory activity against a range of tyrosine kinases, including those implicated in resistant forms of cancer. The study highlighted the compound's ability to form stable interactions with the ATP-binding site of kinases, thereby blocking their activity.

In addition to its applications in oncology, this compound has also been investigated for its antimicrobial properties. A recent preprint on BioRxiv reported that 4-(Difluoromethyl)-6-iodo-3-methoxy-2-nitropyridine derivatives exhibit broad-spectrum activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The researchers attributed this activity to the compound's ability to disrupt bacterial cell wall synthesis, a mechanism distinct from that of traditional antibiotics. This finding opens new avenues for the development of antibiotics with reduced risk of resistance.

The synthetic utility of 4-(Difluoromethyl)-6-iodo-3-methoxy-2-nitropyridine has also been a focus of recent research. A 2022 paper in Organic Letters detailed a novel palladium-catalyzed cross-coupling reaction that leverages the iodine substituent of the compound to form carbon-carbon bonds with high efficiency. This methodology has been applied to the synthesis of complex heterocycles, which are prevalent in many pharmaceuticals. The study underscores the compound's versatility as a synthetic intermediate and its potential to streamline the production of drug candidates.

Despite these promising developments, challenges remain in the optimization of 4-(Difluoromethyl)-6-iodo-3-methoxy-2-nitropyridine for clinical applications. Issues such as solubility, bioavailability, and off-target effects need to be addressed through further structural modifications and preclinical studies. However, the compound's unique chemical properties and demonstrated bioactivity make it a compelling candidate for continued investigation. Future research directions may include the exploration of its use in combination therapies and the development of more efficient synthetic routes to enhance its accessibility for large-scale applications.

In conclusion, 4-(Difluoromethyl)-6-iodo-3-methoxy-2-nitropyridine (CAS: 1805087-81-3) represents a promising scaffold in medicinal chemistry, with applications spanning oncology, antimicrobial therapy, and synthetic chemistry. Recent studies have elucidated its mechanisms of action and expanded its utility, paving the way for its integration into next-generation therapeutics. As research progresses, this compound is likely to play an increasingly important role in addressing unmet medical needs and advancing the field of chemical biology.

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